molecular formula C14H22N2O2S B13290181 N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide

N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B13290181
M. Wt: 282.40 g/mol
InChI Key: XDERYKUCBRNSFK-UHFFFAOYSA-N
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Description

N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide is a chemical compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1-aminocyclohexyl)methanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
  • N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride

Uniqueness

N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H22N2O2S/c1-12-5-7-13(8-6-12)19(17,18)16-11-14(15)9-3-2-4-10-14/h5-8,16H,2-4,9-11,15H2,1H3

InChI Key

XDERYKUCBRNSFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)N

Origin of Product

United States

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